molecular formula C11H13FO B14047111 1-(3-Ethyl-5-fluorophenyl)propan-1-one

1-(3-Ethyl-5-fluorophenyl)propan-1-one

Cat. No.: B14047111
M. Wt: 180.22 g/mol
InChI Key: CHJOMZWFYRFUQF-UHFFFAOYSA-N
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Description

1-(3-Ethyl-5-fluorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an ethyl group and a fluorine atom attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

The synthesis of 1-(3-Ethyl-5-fluorophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-ethyl-5-fluorobenzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3-Ethyl-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Ethyl-5-fluorophenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-fluorophenyl)propan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorine atom may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

1-(3-Ethyl-5-fluorophenyl)propan-1-one can be compared with other similar compounds such as:

    1-(3-Fluorophenyl)propan-1-one: Lacks the ethyl group, which may result in different chemical and biological properties.

    1-(3-Ethylphenyl)propan-1-one:

    1-(3-Ethyl-5-chlorophenyl)propan-1-one: Contains a chlorine atom instead of fluorine, which may lead to different chemical behavior and biological activities.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-(3-ethyl-5-fluorophenyl)propan-1-one

InChI

InChI=1S/C11H13FO/c1-3-8-5-9(11(13)4-2)7-10(12)6-8/h5-7H,3-4H2,1-2H3

InChI Key

CHJOMZWFYRFUQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)F)C(=O)CC

Origin of Product

United States

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